Methyl 3-(3-cyanophenyl)benzoate

描述

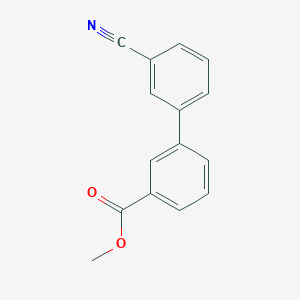

Methyl 3-(3-cyanophenyl)benzoate is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzoic acid and contains a cyano group attached to the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-(3-cyanophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-cyanophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity products.

化学反应分析

Substitution Reactions

The cyano and ester groups direct electrophilic substitution on the aromatic rings. Key reactions include:

- Example : Chloro groups in intermediates are replaced by cyanide via nucleophilic substitution under phase-transfer catalysis (e.g., PEG-400 or cetyl trimethylammonium bromide) .

Reduction Reactions

The cyano group undergoes selective reduction to primary amines:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C to reflux | 3-(3-Aminomethylphenyl)benzoic acid methyl ester | |

| H₂/Pd-C | Ethanol, 50–100°C, 1–5 atm H₂ | 3-(3-Aminophenyl)benzoic acid methyl ester |

- Mechanistic Insight : The cyano group is reduced to an amine without affecting the ester moiety under controlled conditions.

Oxidation Reactions

The ester and aromatic systems participate in oxidation:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 3-(3-Cyanophenyl)benzoic acid | |

| CrO₃/H₂SO₄ | Acetone, 0°C | Oxidized derivatives (e.g., ketones) |

- Ester Hydrolysis : Oxidation under alkaline conditions converts the ester to carboxylic acid (e.g., 3-(3-cyanophenyl)benzoic acid).

Hydrolysis Reactions

The ester group is susceptible to hydrolysis:

| Conditions | Catalyst/Reagent | Product | Source |

|---|---|---|---|

| Acidic (HCl/H₂SO₄) | H₂O, reflux | 3-(3-Cyanophenyl)benzoic acid + methanol | |

| Basic (NaOH) | H₂O/EtOH, reflux | Sodium 3-(3-cyanophenyl)benzoate |

- Kinetics : Hydrolysis follows pseudo-first-order kinetics, with rates influenced by electron-withdrawing cyano groups .

Condensation Reactions

The cyano group facilitates C=N bond formation with amines:

| Reagents | Conditions | Product | Source |

|---|---|---|---|

| Aniline | Methanol, RT, catalyst-free | Schiff base derivatives | |

| Hydrazine | Formic acid, reflux | Hydrazone complexes |

- Mechanism : The electron-deficient aldehyde intermediate (from cyano hydration) reacts with amines via nucleophilic addition-elimination .

Cross-Coupling Reactions

Palladium-catalyzed coupling expands structural diversity:

| Reaction | Catalyst/Reagent | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | |

| Heck Reaction | Pd(OAc)₂, olefin | Alkenylated products |

科学研究应用

Chemical Properties and Structure

Methyl 3-(3-cyanophenyl)benzoate has the molecular formula and features a benzoate structure with a cyano group attached to the phenyl ring. The presence of the cyano group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is frequently utilized in reactions such as:

- Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction allows for the formation of biaryl compounds, which are important in pharmaceuticals and materials science.

- Nucleophilic Substitution : The cyano group can participate in nucleophilic substitutions, leading to the formation of amides or other derivatives.

The compound has been investigated for various biological activities:

- Anticancer Properties : Research indicates that this compound derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications on the phenyl ring can enhance binding affinity to these target enzymes.

- Neuroprotective Effects : Compounds with cyano groups have been noted for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.

- Enzyme Inhibition : The compound has shown promise in inhibiting monoamine oxidases (MAO A and MAO B), which are critical targets in treating neurological disorders.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate for synthesizing pharmaceutical compounds with potential therapeutic effects. Its derivatives are being studied for their efficacy against various diseases, including cancer and neurological disorders.

Industrial Applications

This compound is employed in the production of specialty chemicals and materials. Its applications include:

- Production of Agrochemicals : Due to its biological activity, it may be used in developing herbicides or fungicides.

- Manufacturing Specialty Polymers : The compound's unique properties make it suitable for creating polymers with specific characteristics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that specific substitutions on the phenyl ring of this compound significantly enhance its anticancer activity. The research highlighted how these modifications increase binding affinity to target enzymes involved in cell cycle regulation.

Case Study 2: Neuroprotection

Investigations into cyano-substituted compounds revealed their potential in protecting neuronal cells from oxidative stress. This study provided insights into the mechanisms by which these compounds may offer therapeutic benefits in neurodegenerative conditions.

Data Table: Biological Activities of this compound Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer | Inhibition of cell cycle regulatory enzymes |

| Methyl 4-(4-cyanophenyl)benzoate | Neuroprotective | Modulation of oxidative stress pathways |

| Methyl 2-(2-cyanophenyl)benzoate | Enzyme Inhibition | Reversible inhibition of MAO A/B |

作用机制

The mechanism of action of methyl 3-(3-cyanophenyl)benzoate depends on its specific application. For example, in organic synthesis, it acts as a reactant or intermediate in various chemical reactions. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors. The cyano group and ester functionality play crucial roles in its reactivity and binding properties.

相似化合物的比较

Methyl benzoate: Lacks the cyano group, making it less reactive in certain chemical reactions.

3-(3-Cyanophenyl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Methyl 4-(3-cyanophenyl)benzoate: The position of the cyano group on the phenyl ring differs, leading to variations in chemical behavior.

Uniqueness: Methyl 3-(3-cyanophenyl)benzoate is unique due to the presence of both the ester and cyano functionalities, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research.

生物活性

Methyl 3-(3-cyanophenyl)benzoate is an organic compound with significant potential in various biological applications. Its structure, characterized by a benzoate moiety and a cyanophenyl group, contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 239.25 g/mol. The presence of both the cyano group and the ester functionality enhances its solubility and reactivity, making it a valuable candidate for medicinal chemistry and biological studies.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets such as enzymes and receptors. The cyano group may facilitate binding to active sites on proteins, potentially leading to enzyme inhibition or receptor modulation. Research indicates that this compound can influence various physiological processes through these interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antiparasitic Activity

In vitro assays have demonstrated that derivatives of this compound exhibit significant antiparasitic activity against protozoan pathogens such as Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance potency, with certain substitutions yielding IC values below 0.050 µM .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. The synthetic pathways often involve the use of catalysts and specific reaction conditions to optimize yield and purity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Condensation of benzoic acid derivatives | Antimicrobial, antiparasitic |

| Methyl 3-(4-cyanophenyl)-5-(hydroxymethyl)benzoate | Similar condensation approach | Enhanced biological activity |

| Methyl 3-(2-cyanophenyl)benzoate | Alternative synthetic route | Varies based on substitution |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.

- Antiparasitic Screening : In a comparative analysis involving several derivatives, this compound displayed superior activity against Giardia intestinalis, with an IC value significantly lower than that of standard treatments.

属性

IUPAC Name |

methyl 3-(3-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUUESGOWAPLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362607 | |

| Record name | Methyl 3-(3-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-12-3 | |

| Record name | Methyl 3-(3-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。